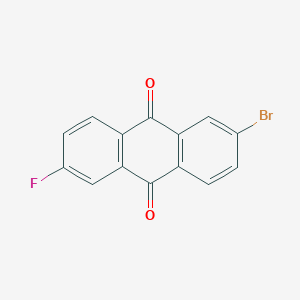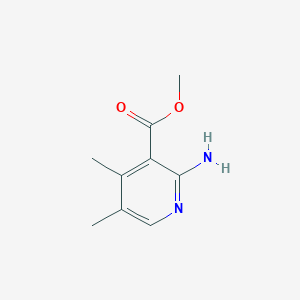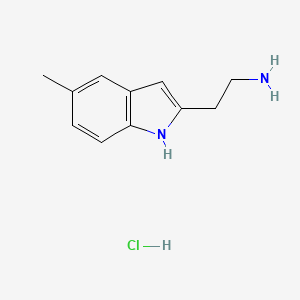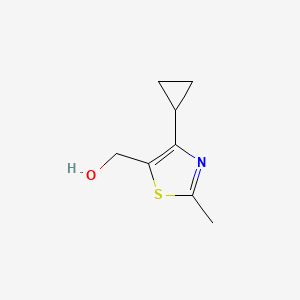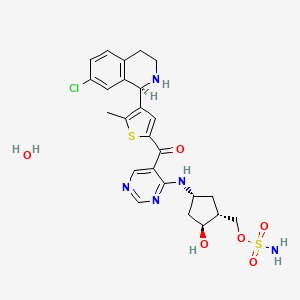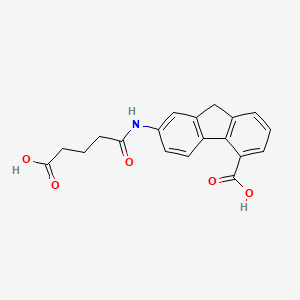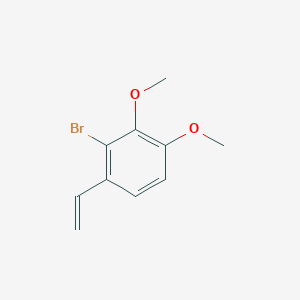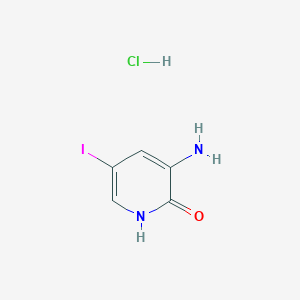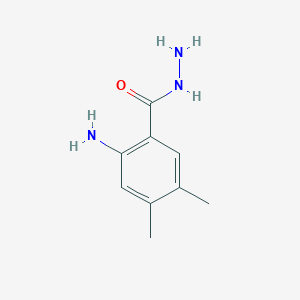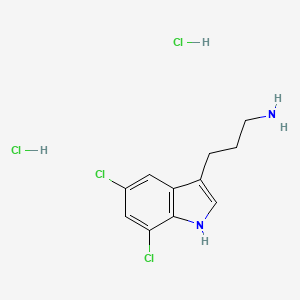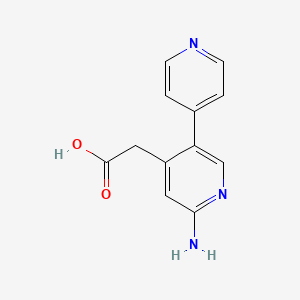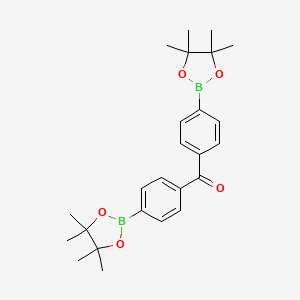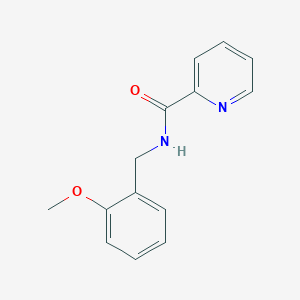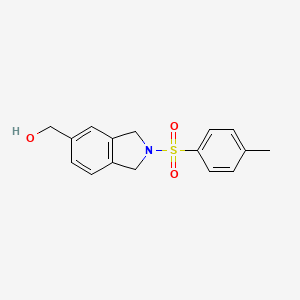
(2-Tosylisoindolin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Tosylisoindolin-5-yl)methanol is a chemical compound with the molecular formula C16H17NO3S It is characterized by the presence of a tosyl group attached to an isoindoline ring, which is further substituted with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tosylisoindolin-5-yl)methanol typically involves the reaction of isoindoline derivatives with tosyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-Tosylisoindolin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the tosyl group, yielding the parent isoindoline derivative.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while reduction can produce the parent isoindoline derivative .
Aplicaciones Científicas De Investigación
(2-Tosylisoindolin-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Tosylisoindolin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The isoindoline ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
(2-Tosylisoindoline): Lacks the methanol group, making it less reactive in certain chemical reactions.
(2-Tosylisoindolin-5-yl)amine: Contains an amine group instead of methanol, leading to different reactivity and applications.
(2-Tosylisoindolin-5-yl)ethanol: Has an ethanol group, which may affect its solubility and reactivity compared to methanol.
Uniqueness
(2-Tosylisoindolin-5-yl)methanol is unique due to the presence of both the tosyl and methanol groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C16H17NO3S |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
[2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindol-5-yl]methanol |
InChI |
InChI=1S/C16H17NO3S/c1-12-2-6-16(7-3-12)21(19,20)17-9-14-5-4-13(11-18)8-15(14)10-17/h2-8,18H,9-11H2,1H3 |
Clave InChI |
YKYRMKWUKROVCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)
